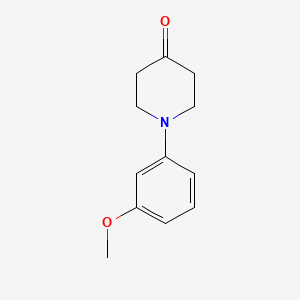

1-(3-Methoxyphenyl)piperidin-4-one

Description

Significance of Piperidine (B6355638) Derivatives as Versatile Chemical Building Blocks

The piperidine ring's conformational flexibility, typically adopting a chair conformation similar to cyclohexane, allows its substituents to occupy specific spatial orientations (axial or equatorial), which is crucial for molecular recognition and interaction with biological targets. wikipedia.orgiucr.org This conformational preference can be influenced by the nature and position of substituents, providing a powerful tool for medicinal chemists to fine-tune the pharmacological profile of a molecule. chemrevlett.com The development of synthetic strategies to access piperidines with diverse substitution patterns is an active area of research, aiming to expand the available chemical space for drug discovery programs. kcl.ac.ukwhiterose.ac.uk These building blocks are instrumental in the synthesis of compounds targeting a wide spectrum of diseases. researchgate.net

Historical Development of Piperidin-4-one Chemistry

The chemistry of piperidin-4-ones has a rich history, with several key synthetic methods being developed over the years. One of the earliest and most fundamental methods for the synthesis of 4-piperidones is the Mannich condensation reaction. chemrevlett.comnih.gov This reaction typically involves the condensation of a compound with an active methylene (B1212753) group, an aldehyde, and an amine or ammonia (B1221849). chemrevlett.com A notable application of this is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that combines an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine to form the piperidone ring. nucleos.com

Another significant approach to constructing the piperidin-4-one core is the aza-Michael addition (also known as the aza-conjugate addition). This method involves the addition of an amine to an α,β-unsaturated carbonyl compound. A double aza-Michael addition using a primary amine and a divinyl ketone, for instance, provides a direct route to N-substituted 4-piperidones. kcl.ac.uk

Over the decades, numerous modifications and new methodologies have been introduced to improve the synthesis of piperidin-4-ones, focusing on aspects like stereoselectivity, yield, and substrate scope. nih.gov These advancements have solidified the role of piperidin-4-ones as versatile intermediates in organic synthesis. nih.gov The continued interest in this scaffold has led to a renewed focus on developing novel synthetic protocols and exploring its diverse chemical transformations. nih.gov

Overview of 1-(3-Methoxyphenyl)piperidin-4-one as a Compound for Academic Research

This compound is a specific derivative of the 4-piperidone (B1582916) scaffold that has garnered attention in academic research. Its structure incorporates a piperidin-4-one ring N-substituted with a 3-methoxyphenyl (B12655295) group. This particular combination of a heterocyclic core and an aromatic substituent makes it a valuable intermediate for the synthesis of more complex molecules. The methoxy (B1213986) group on the phenyl ring can also be a key interaction point in biological systems or a handle for further chemical modification.

The physical and chemical properties of this compound have been characterized, providing a foundation for its use in synthetic applications. While detailed research on this specific compound is part of ongoing scientific inquiry, its structural analogs have been investigated for various applications. For example, the related compound 1-(3-methoxypropyl)piperidin-4-one (B175049) serves as a key intermediate in the synthesis of Prucalopride, a drug that enhances gastrointestinal motility. innospk.comgoogle.com This highlights the potential of the 1-substituted piperidin-4-one scaffold in the development of therapeutic agents.

The study of compounds like this compound in academic research contributes to a deeper understanding of structure-activity relationships and provides a platform for discovering new chemical entities with potential applications in various scientific fields.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | uni.lu |

| Molecular Weight | 205.25 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| InChI | InChI=1S/C12H15NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9H,5-8H2,1H3 | uni.lu |

| InChIKey | FULBKNNHKLHNFY-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | COC1=CC=CC(=C1)N2CCC(=O)CC2 | uni.lu |

| Predicted XlogP | 1.5 | uni.lu |

| Monoisotopic Mass | 205.11028 Da | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12-4-2-3-10(9-12)13-7-5-11(14)6-8-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULBKNNHKLHNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612667 | |

| Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158553-32-3 | |

| Record name | 1-(3-Methoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxyphenyl)piperidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3 Methoxyphenyl Piperidin 4 One and Analogues

Direct Synthesis of 1-(3-Methoxyphenyl)piperidin-4-one Core Structure

The direct construction of the this compound core involves the formation of the piperidin-4-one ring and the simultaneous or subsequent introduction of the 3-methoxyphenyl (B12655295) group at the nitrogen atom.

Condensation Reactions for Piperidin-4-one Ring Construction

A foundational approach to synthesizing the piperidin-4-one ring is through condensation reactions. The Dieckmann condensation is a classical method that involves the intramolecular cyclization of a diester in the presence of a base to form a β-keto ester. sciencemadness.org This can be followed by hydrolysis and decarboxylation to yield the desired 4-piperidone (B1582916). dtic.mil Specifically, the synthesis can begin with the addition of a primary amine to two moles of an α,β-unsaturated ester, like an alkyl acrylate (B77674), which after Dieckmann condensation, hydrolysis, and decarboxylation, yields the 4-piperidone ring. dtic.mil

Another significant condensation method is the Petrenko-Kritschenko reaction, which is a type of double Mannich reaction. This reaction condenses two equivalents of an aromatic aldehyde with a primary amine and a dialkyl β-ketocarboxylate. dtic.mil This approach has been influential in the development of methods for synthesizing 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. chemrevlett.com

| Reaction | Description | Key Features |

| Dieckmann Condensation | Intramolecular cyclization of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. sciencemadness.orgdtic.mil | Forms the core piperidin-4-one ring. |

| Petrenko-Kritschenko Reaction | A double Mannich reaction involving an aromatic aldehyde, a primary amine, and a dialkyl β-ketocarboxylate. dtic.mil | Leads to highly substituted piperidin-4-ones. chemrevlett.com |

N-Arylation Strategies for the 1-(3-Methoxyphenyl) Moiety Introduction

The introduction of the 1-(3-methoxyphenyl) group is typically achieved through N-arylation reactions. A common strategy involves the reaction of a pre-formed piperidin-4-one with a suitable arylating agent. For instance, N-benzyl-4-piperidone can be reacted with methyl iodide to form an N-methyl-N-benzyl-4-oxopiperidinium iodide salt. This salt can then undergo an exchange reaction with an aniline, such as 3-methoxyaniline, in the presence of a base like potassium carbonate, to yield the corresponding N-aryl-4-piperidone. acs.org While electron-rich anilines generally provide higher yields, electron-deficient or sterically hindered anilines result in lower yields. acs.org

Another approach involves the palladium-catalyzed amination of an aryl halide. For example, 3-bromoanisole (B1666278) can be reacted with piperazine (B1678402) in the presence of a palladium catalyst and a base like sodium tert-butoxide to produce N-(3-methoxyphenyl)piperazine with a high yield. chemicalbook.com A similar strategy could be adapted for the synthesis of this compound.

| Method | Reactants | Conditions | Yield |

| Exchange Reaction | N-methyl-N-benzyl-4-oxopiperidinium iodide, 3,4,5-trimethoxyaniline, potassium carbonate | Reflux in ethanol (B145695)/water | Not specified |

| Palladium-catalyzed Amination | 3-bromoanisole, piperazine, sodium tert-butoxide, palladium catalyst | o-xylene, 120°C | 96% |

Multi-Component Reaction Approaches in Piperidin-4-one Synthesis

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like piperidin-4-ones in a single step. youtube.com The Mannich reaction is a prominent example, where an amine, an aldehyde, and a ketone condense to form a β-amino carbonyl compound. chemrevlett.comresearchgate.net This reaction is widely used for the synthesis of various substituted 4-piperidones. researchgate.netacs.orgresearchgate.net For instance, substituted aromatic aldehydes, ethyl methyl ketone, and ammonium (B1175870) acetate (B1210297) can be reacted in ethanol to produce 2,6-diaryl-3-methyl-4-piperidones. researchgate.net

A stereoselective three-component vinylogous Mannich-type reaction has also been developed, inspired by the biosynthesis of piperidine (B6355638) alkaloids. This method utilizes a functionalized dienolate and results in a cyclized chiral dihydropyridinone, which serves as a versatile intermediate for various chiral piperidine compounds. rsc.org

Synthesis of Related Piperidin-4-one Derivatives with 3-Methoxyphenyl Substituents

The synthesis of derivatives of this compound often involves the strategic use of classical and modern synthetic reactions to introduce various functionalities onto the piperidine ring.

Utility of Mannich Reactions in Generating Piperidin-4-one Architectures

The Mannich reaction is a cornerstone in the synthesis of diverse piperidin-4-one structures. chemrevlett.comresearchgate.netacs.orgresearchgate.net By varying the aldehyde, ketone, and amine components, a wide array of substituted piperidones can be accessed. The reaction of an active methylene (B1212753) compound with formaldehyde (B43269) and an amine is a classic example of forming Mannich bases. chemrevlett.com This has been extended to the synthesis of 2,6-diphenylpiperidine-4-ones by condensing an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and ammonia (B1221849) or a primary amine. chemrevlett.com The nitro-Mannich (aza-Henry) reaction, involving the reaction of a nitroalkane with an imine, is another powerful tool for creating β-nitroamines, which are precursors to piperidinones. researchgate.net

Ring Expansion and Cyclization Protocols for Functionalized Piperidin-4-ones

Ring expansion and cyclization reactions provide alternative routes to functionalized piperidin-4-ones. For instance, a novel rearrangement of a piperidine ring has been reported, showcasing the potential for skeletal reorganization to access unique piperidone structures. acs.org Another interesting approach involves the use of alkyl azides in ring expansion reactions, although the yields for piperidine formation can be low. dtic.mil

Cyclization protocols are also crucial. A notable example is the Nazarov cyclization of ynedienes, which can be hydrated to a dienone that then undergoes a double Michael addition to form the 4-piperidone ring. dtic.mil Additionally, a process for preparing piperidin-4-ones by reducing tetrahydropyridin-4-ylidene ammonium salts has been developed. googleapis.com This method allows for the introduction of various substituents on the piperidine ring before the final reduction step. googleapis.com

Green Chemistry Principles Applied to Piperidin-4-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of piperidin-4-one derivatives to enhance efficiency, reduce waste, and improve the environmental profile of these processes. Key strategies include the development of one-pot reactions and the use of environmentally benign solvent systems.

One notable green approach is the development of a one-pot process for the synthesis of N-substituted piperidones, which offers significant advantages over classical methods like the Dieckman cyclization. designer-drug.comnih.govfigshare.com This methodology streamlines the synthesis, improves atom economy, and minimizes the generation of waste streams. designer-drug.com For instance, a straightforward and efficient synthesis of N-substituted piperidones can be achieved through the direct alkylation of 4-piperidone with a suitable alkyl halide in the presence of a carbonate base. designer-drug.com This method avoids the lengthy reaction times and problematic work-up procedures associated with traditional multi-step sequences. designer-drug.com

Another significant advancement in the green synthesis of piperidin-4-ones is the use of deep eutectic solvents (DESs) as reaction media. researchgate.netasianpubs.org DESs, such as those formed from choline (B1196258) chloride and urea (B33335) or glucose, are biodegradable, non-toxic, and have low volatility, making them attractive alternatives to conventional organic solvents. researchgate.netnih.gov The synthesis of various piperidin-4-one derivatives has been successfully demonstrated in a glucose-urea deep eutectic solvent, resulting in good to excellent yields. researchgate.netasianpubs.org This approach not only provides a more environmentally friendly reaction medium but can also simplify product isolation.

Table 1: Comparison of Green Synthesis Methodologies for Piperidin-4-one Derivatives

| Methodology | Key Features | Advantages | Reference(s) |

|---|---|---|---|

| One-Pot Synthesis | Direct alkylation of 4-piperidone using carbonate bases. | High yield, improved atom economy, minimized waste, simplified procedure. | designer-drug.comnih.gov |

| Deep Eutectic Solvents (DES) | Use of biodegradable solvents like glucose-urea or choline chloride-glucose. | Environmentally safe, effective reaction medium, good to excellent yields. | researchgate.netasianpubs.org |

Stereoselective Synthesis of 3-Methoxyphenyl-Substituted Piperidin-4-ones

The stereoselective synthesis of 3-substituted piperidin-4-ones, particularly those bearing an aryl group like the 3-methoxyphenyl moiety, is crucial for the development of chiral therapeutic agents. Achieving control over the stereochemistry at the C3 position of the piperidine ring is a key challenge that has been addressed through various asymmetric synthetic strategies.

A highly promising approach for the enantioselective synthesis of 3-arylpiperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.org This method utilizes a chiral rhodium catalyst to facilitate the cross-coupling of an arylboronic acid with a dihydropyridine (B1217469) derivative, leading to the formation of an enantioenriched 3-aryl-tetrahydropyridine. acs.org This intermediate can then be subsequently converted to the desired chiral 3-arylpiperidine. While this method does not directly yield the this compound, it provides a robust pathway to establish the critical C3-aryl stereocenter with high enantioselectivity. The resulting chiral 3-arylpiperidine can then be N-arylated and oxidized to afford the target compound. The reaction demonstrates broad functional group tolerance and can be performed on a gram scale. acs.org

The key to this enantioselective transformation is the use of a chiral ligand, such as (R)-segphos, in conjunction with a rhodium precursor. acs.orgacs.orgnih.gov The reaction proceeds with high yield and excellent enantioselectivity for a variety of arylboronic acids.

Table 2: Rhodium-Catalyzed Asymmetric Synthesis of a 3-Aryl-tetrahydropyridine Precursor

| Reactants | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid | [Rh(cod)OH]₂ / (R)-segphos | 3-Aryl-tetrahydropyridine | High | High | acs.org |

Other stereoselective methods for constructing substituted piperidines include Lewis acid-catalyzed ene cyclizations of 4-aza-1,7-dienes, which can afford trans-3,4-disubstituted piperidines with high diastereoselectivity. nih.gov Although not directly applied to the synthesis of this compound in the literature reviewed, these methodologies highlight the principles that can be adapted to control the stereochemistry of polysubstituted piperidine rings.

Mechanistic Investigations of Reactions Involving 1 3 Methoxyphenyl Piperidin 4 One

Mechanistic Pathways of Piperidin-4-one Ring Formation Reactions

The construction of the 4-piperidone (B1582916) ring system is a cornerstone of synthetic organic chemistry, with several named reactions developed to achieve this goal efficiently. The specific introduction of the 1-(3-methoxyphenyl) substituent is typically accomplished by utilizing 3-methoxyaniline as the primary amine precursor in these cyclization strategies.

The synthesis of 4-piperidones, including 1-(3-methoxyphenyl)piperidin-4-one, is predominantly achieved through condensation and subsequent cyclization reactions. The two most prominent mechanistic pathways are the Mannich-type condensation and the Dieckmann condensation.

The Petrenko-Kritschenko piperidone synthesis , a variant of the Mannich reaction, involves a one-pot condensation of a primary amine (e.g., 3-methoxyaniline), an aromatic aldehyde, and a dialkyl β-ketodicarboxylate. dtic.milchemrevlett.com The mechanism proceeds via the initial formation of an imine from the aldehyde and amine, followed by a double Mannich reaction where the enolizable β-ketodicarboxylate adds to the imine species. dtic.mil

A more common and versatile route is the Dieckmann Condensation . dtic.milresearchgate.net This intramolecular cyclization begins with the synthesis of a diester intermediate, typically by the Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester. dtic.milresearchgate.net The mechanism for the cyclization step is as follows:

Enolate Formation: A base abstracts an α-proton from one of the ester groups to form an ester enolate anion. researchgate.net

Ring Closure: The nucleophilic enolate attacks the carbonyl carbon of the second ester group in an intramolecular fashion. This ring-closure is the rate-determining step. researchgate.net

Alkoxide Elimination: The resulting tetrahedral intermediate rapidly eliminates an alkoxide ion to form a β-keto ester. researchgate.net The process is reversible, and the cyclic β-keto ester product can undergo cleavage via a retro-Dieckmann reaction, necessitating careful control of reaction conditions. researchgate.net

Other advanced cyclization strategies include aza-Diels-Alder reactions, which can be performed as a four-component reaction to generate complex piperidone scaffolds, and Prins cyclizations, which can be catalyzed by Lewis or Brønsted acids to yield piperidines with defined stereochemistry. nih.govresearchgate.net Mechanistic studies of these reactions, supported by DFT calculations, indicate they can proceed through mechanisms with significant carbocationic character, where product stereochemistry can be dictated by either kinetic or thermodynamic control depending on the catalyst and temperature. nih.gov

| Reaction Name | Key Reactants | Mechanistic Features |

| Petrenko-Kritschenko | Primary amine, Aromatic aldehyde, Dialkyl β-ketodicarboxylate | Double Mannich reaction via an imine intermediate. dtic.milchemrevlett.com |

| Dieckmann Condensation | N-substituted diester (from primary amine + 2x acrylate) | Intramolecular cyclization via an enolate anion; rate-determining ring closure. researchgate.net |

| Aza-Diels-Alder | In-situ generated 2-azadiene, Dienophile | [4+2] cycloaddition; can be performed as a multi-component reaction. researchgate.net |

| Prins Cyclization | Aldehyde with tethered amine | Acid-catalyzed cyclization via a carbocationic intermediate; allows for kinetic or thermodynamic control. nih.gov |

While studies focusing specifically on the kinetics of the N-arylation of piperidine (B6355638) to form 1-(3-methoxyphenyl)piperidine (B1605947) are not extensively detailed, valuable mechanistic insights can be drawn from analogous systems, such as the nucleophilic aromatic substitution (SNAr) reactions of piperidine with activated pyridinium (B92312) ions. nih.gov

Research on these systems reveals that the reaction mechanism is more complex than a simple one-step substitution. The reactions are often second-order with respect to the piperidine concentration. nih.gov This observation supports a mechanism where the rate-controlling step is not the initial nucleophilic attack by piperidine on the aromatic ring. Instead, a pre-association mechanism is proposed, where a second molecule of piperidine acts as a base to assist in the deprotonation of the initial addition intermediate (a σ-complex). nih.gov

The key mechanistic steps are:

Nucleophilic Addition: Reversible formation of a zwitterionic addition intermediate.

Deprotonation: A second piperidine molecule facilitates a hydrogen-bond formation with the N-H proton of the attacking piperidine within the intermediate. This is followed by a rate-determining proton transfer. nih.gov

Leaving Group Expulsion: The deprotonated intermediate rapidly expels the leaving group to form the final product.

Kinetic studies provide activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), which describe the energy barrier and the degree of order in the transition state, respectively. Negative entropies of activation are common, reflecting the increased molecular organization required in the transition state, though their magnitudes can vary significantly due to complex factors like differential solvation of reactants and transition states. nih.gov

| Kinetic Parameter | Mechanistic Implication |

| Rate Law | Second-order in [piperidine] |

| ΔH‡ (Enthalpy of Activation) | Energy barrier of the reaction |

| ΔS‡ (Entropy of Activation) | Change in order from reactants to transition state |

Reactivity and Transformation Mechanisms of the Piperidin-4-one Carbonyl Group

The carbonyl group at the C-4 position is the most reactive site for transformations of the this compound ring. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, leading to addition and condensation products, while the entire functional group can be reduced to an alcohol.

The fundamental reactivity of the piperidin-4-one carbonyl group is defined by nucleophilic addition. The mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield a 4-hydroxypiperidine (B117109) derivative. This transformation is a key step in the synthesis of many piperidine-based drugs and versatile synthetic intermediates. researchgate.net

The carbonyl group readily undergoes condensation reactions with primary amines and their derivatives to form imines and related compounds. The general mechanism is a two-step addition-elimination process:

Nucleophilic Addition: The nitrogen atom of the amine derivative (e.g., hydroxylamine (B1172632), thiosemicarbazide) attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Dehydration: Under acidic or basic catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of a C=N double bond yields the final imine, oxime, or thiosemicarbazone derivative.

The formation of an enamine, through condensation with a secondary amine or, in some cases, a primary amine like aniline, is also a related and important transformation of the carbonyl group. researchgate.net These reactions are crucial for creating diverse libraries of compounds for biological screening. nih.govnih.gov

| Derivative | Reagent | Key Intermediate |

| Imine | Primary Amine (R-NH₂) | Carbinolamine |

| Oxime | Hydroxylamine (NH₂OH) | Carbinolamine |

| Thiosemicarbazone | Thiosemicarbazide (NH₂NHC(S)NH₂) | Carbinolamine |

| Enamine | Secondary Amine (R₂NH) or Aniline | Carbinolamine |

The reduction of the carbonyl group in this compound to a secondary alcohol is a common and mechanistically straightforward transformation. It is typically achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). dtic.mil

The mechanism is a nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. dtic.mil This attack forms a tetrahedral alkoxide intermediate, which remains stable until an acidic or aqueous workup step protonates it to furnish the final 4-hydroxypiperidine product.

The stereochemical outcome of the reduction can be controlled by the choice of reducing agent. While NaBH₄ often provides a mixture of axial and equatorial alcohols, bulkier hydride reagents like L-selectride can provide very high stereoselectivity. nih.govacs.org This is due to the steric hindrance of the large reagent, which favors attack from the less hindered face of the piperidone ring, leading predominantly to a single diastereomer. acs.org More recently, chemo-enzymatic methods using ene-imine reductases (EneIREDs) have been developed to achieve highly stereodefined piperidines through precise biocatalytic reductions. acs.org

| Reducing Agent | Mechanistic Feature | Stereochemical Outcome |

| Sodium Borohydride (NaBH₄) | Nucleophilic addition of hydride (H⁻). dtic.mil | Often produces a mixture of axial and equatorial alcohol isomers. |

| L-selectride | Nucleophilic addition from a sterically hindered hydride source. | High diastereoselectivity due to sterically controlled attack. nih.govacs.org |

| Biocatalyst (e.g., EneIRED) | Enzyme-catalyzed stereoselective reduction. acs.org | High enantiomeric and diastereomeric purity. acs.org |

Reaction Dynamics and Selectivity of the 3-Methoxyphenyl (B12655295) Substituent

The 3-methoxyphenyl group plays a crucial role in modulating the reactivity of the piperidin-4-one system. Its influence extends to reactions at the piperidine nitrogen, the aromatic ring, and the carbonyl group, primarily through a combination of electronic and steric effects.

The methoxy (B1213986) group at the meta position of the phenyl ring is a key determinant of the electron density distribution within the molecule. While the oxygen atom of the methoxy group possesses lone pairs that can be donated through resonance, its meta position relative to the point of attachment to the piperidine nitrogen means this resonance effect does not directly extend to the nitrogen atom. Consequently, the inductive effect of the electronegative oxygen atom tends to dominate at this position. This results in a net electron-withdrawing effect from the phenyl ring, which in turn influences the nucleophilicity of the piperidine nitrogen.

In the context of electrophilic aromatic substitution reactions on the phenyl ring, the methoxy group acts as an ortho-, para-director. This is due to the resonance stabilization of the intermediates formed when the electrophile attacks at these positions. The lone pairs on the oxygen can delocalize to stabilize the positive charge in the arenium ion intermediate. However, since the substituent is at the 3-position, this directing effect guides incoming electrophiles to the 2-, 4-, and 6-positions of the methoxyphenyl ring.

The steric bulk of the 3-methoxyphenyl group can also influence the stereoselectivity of reactions occurring at the adjacent piperidin-4-one ring. For instance, in reactions involving nucleophilic addition to the carbonyl group, the orientation of the aryl substituent can hinder the approach of the nucleophile from one face of the piperidine ring, leading to a preference for attack from the less hindered face. This can result in the diastereoselective formation of alcohol products.

Furthermore, in reactions such as N-arylation to form the this compound itself, the nature of the substituents on the aryl halide and the choice of catalyst and ligands are critical for achieving high yields and selectivity. The electronic properties of the 3-methoxy group can affect the rate of oxidative addition and reductive elimination steps in transition metal-catalyzed cross-coupling reactions.

Table 1: Electronic Properties of the Methoxy Substituent

| Parameter | Value (for meta-position) | Description |

| Hammett Constant (σm) | +0.12 | Indicates an electron-withdrawing inductive effect. |

| Resonance Effect | Weak | The resonance donation of electrons is less pronounced at the meta position. |

Table 2: Influence of the 3-Methoxyphenyl Group on Reaction Selectivity

| Reaction Type | Site of Reaction | Influence of 3-Methoxyphenyl Group |

| Electrophilic Aromatic Substitution | Phenyl Ring | Directs incoming electrophiles to the ortho and para positions relative to the methoxy group (positions 2, 4, and 6 of the phenyl ring). |

| Nucleophilic Addition | Carbonyl Carbon | Steric hindrance can lead to diastereoselective formation of products. |

| N-Arylation | Piperidine Nitrogen | Electronic effects influence the rate and efficiency of the coupling reaction. |

Detailed research findings from computational studies and experimental work on related piperidine derivatives have provided insights into the nuanced control exerted by substituents. For example, studies on the functionalization of piperidine derivatives have shown that the choice of N-protecting group and catalyst can precisely control the site-selectivity of C-H functionalization at the 2, 3, or 4-positions of the piperidine ring. nih.govresearchgate.net While not directly on this compound, these findings underscore the principle that the substituent on the nitrogen atom is a powerful directing element.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of 1-(3-Methoxyphenyl)piperidin-4-one

Spectroscopy is a cornerstone in the structural elucidation of organic compounds. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques can reveal specific features of the molecular structure.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectra are expected to exhibit key bands corresponding to its constituent parts: the piperidin-4-one ring and the 3-methoxyphenyl (B12655295) substituent.

The most prominent vibrational modes anticipated for this compound are:

Carbonyl (C=O) Stretching: A strong absorption band in the FT-IR spectrum, typically appearing in the range of 1700-1720 cm⁻¹, is characteristic of the ketone functional group within the piperidine (B6355638) ring iucr.org.

Aromatic C=C Stretching: The benzene ring of the methoxyphenyl group will produce several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine within the piperidine ring is expected to appear in the fingerprint region.

C-O-C Stretching: The methoxy (B1213986) group (-OCH₃) on the phenyl ring will exhibit characteristic asymmetric and symmetric C-O-C stretching vibrations, typically found around 1250 cm⁻¹ and 1035 cm⁻¹, respectively researchgate.net.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and methyl group will appear just below 3000 cm⁻¹ researchgate.net.

These assignments are supported by computational DFT studies and experimental data from similarly structured molecules, such as other N-aryl piperidones and methoxy-substituted aromatic compounds researchgate.netresearchgate.netebi.ac.uk.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H (Ring & CH₃) | Stretching | 3000-2850 | Medium-Strong |

| Ketone C=O | Stretching | 1720-1700 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Strong |

| C-O-C (Aryl Ether) | Asymmetric Stretching | ~1250 | Strong |

| C-O-C (Aryl Ether) | Symmetric Stretching | ~1035 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aromatic protons of the methoxyphenyl group and the aliphatic protons of the piperidine ring. The aromatic protons would appear in the downfield region (δ 6.5-7.5 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The piperidine ring protons would show complex multiplets in the upfield region (δ 2.5-4.0 ppm). The methoxy group protons would give a sharp singlet at approximately δ 3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield (δ > 200 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen of the methoxy group being particularly downfield. The piperidine ring carbons would be found in the δ 40-60 ppm range, and the methoxy carbon would appear around δ 55 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.

COSY would establish proton-proton coupling networks, confirming the connectivity within the piperidine ring and the aromatic system.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal longer-range (2-3 bond) correlations between protons and carbons, crucial for connecting the methoxyphenyl group to the piperidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could help determine the preferred conformation of the piperidine ring (e.g., chair) and the orientation of the aryl substituent relative to the ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine C2/C6 | ~3.5-3.8 (t) | ~50-55 |

| Piperidine C3/C5 | ~2.7-3.0 (t) | ~40-45 |

| Piperidine C4 (C=O) | - | ~205-210 |

| Aromatic C1' | - | ~150-155 |

| Aromatic C2' | ~6.5-6.7 (d) | ~105-110 |

| Aromatic C3' (C-OCH₃) | - | ~160-162 |

| Aromatic C4' | ~6.6-6.8 (dd) | ~110-115 |

| Aromatic C5' | ~7.1-7.3 (t) | ~129-131 |

| Aromatic C6' | ~6.5-6.7 (s) | ~110-115 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55-56 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition and exact molecular weight, thereby confirming the molecular formula. The molecular formula for this compound is C₁₂H₁₅NO₂, corresponding to a molecular weight of 205.25 g/mol .

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom is a characteristic fragmentation for amines. This could result in the loss of fragments from the piperidine ring.

Cleavage adjacent to the carbonyl group: Fragmentation next to the ketone is also a common pathway.

Loss of the methoxy group: Cleavage could lead to the loss of a methyl radical (·CH₃) or a methoxy radical (·OCH₃).

Cleavage of the N-Aryl bond: The bond connecting the piperidine nitrogen to the phenyl ring can cleave, generating ions corresponding to the piperidinone ring and the methoxyphenyl moiety.

Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, which would be observed at m/z 206. Further fragmentation can be induced (MS/MS) to study the structure. Techniques like GC-MS and LC-HRAM-Orbitrap-MS allow for the separation of the compound from a mixture before mass analysis, providing high sensitivity and accuracy mdpi.comnih.gov.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 205 | [M]⁺ | Molecular Ion |

| 206 | [M+H]⁺ | Protonated Molecular Ion (ESI) |

| 177 | [M-CO]⁺ | Loss of carbonyl group |

| 122 | [C₇H₈NO]⁺ | Cleavage of N-Aryl bond (methoxyphenyl-N fragment) |

| 98 | [C₅H₈NO]⁺ | Piperidinone ring fragment after N-Aryl cleavage |

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The absorption is characteristic of the chromophores present in the molecule.

This compound contains two primary chromophores: the carbonyl group (C=O) and the methoxy-substituted benzene ring.

n→π* Transition: The ketone's carbonyl group is expected to exhibit a weak absorption band in the near-UV region (around 280-300 nm) due to the n→π* electronic transition of the non-bonding electrons on the oxygen atom.

π→π* Transitions: The aromatic ring will show much stronger absorptions at shorter wavelengths (around 220 nm and 270 nm) corresponding to π→π* transitions within the conjugated system. The presence of the methoxy group, an auxochrome, can cause a bathochromic (red) shift of these bands compared to unsubstituted benzene researchgate.net.

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods reveal molecular connectivity and functional groups, X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles for this compound. Based on studies of numerous similar piperidin-4-one derivatives, several structural features can be confidently predicted researchgate.netchemrevlett.com.

Piperidine Ring Conformation: The six-membered piperidine ring is expected to adopt a stable chair conformation to minimize steric strain researchgate.netchemrevlett.comnih.gov.

Substituent Orientation: The 3-methoxyphenyl group attached to the nitrogen atom would likely occupy an equatorial position to reduce steric hindrance with the axial hydrogens of the piperidine ring nih.gov.

Molecular Packing: The crystal structure would be stabilized by various intermolecular interactions, such as van der Waals forces and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen or the methoxy oxygen.

Analysis of related crystal structures, such as (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides and 3-Ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one, confirms the prevalence of the chair conformation for the piperidine ring and the equatorial positioning of N-aryl substituents researchgate.netnih.gov.

Table 4: Typical Crystallographic Parameters for N-Aryl Piperidin-4-one Derivatives

| Parameter | Typical Value/System |

|---|---|

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/n, P-1, etc. |

| Piperidine Ring Conformation | Chair |

| N-Aryl Torsion Angle (C-C-N-C) | ~170-180° (indicating equatorial position) |

| Key Bond Length (C=O) | ~1.22 Å |

| Key Bond Length (N-C_aryl) | ~1.40 Å |

Conformational Analysis of the Piperidin-4-one Ring (e.g., Chair, Boat, Twist Boat)

Research on various 2,6-diphenylpiperidin-4-one derivatives has consistently shown that the central piperidine ring adopts a chair conformation iucr.org. For instance, in the crystal structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, the piperidine ring is observed in a distinct chair form iucr.org. This preference is driven by the minimization of steric hindrance between substituents and the staggering of hydrogen atoms on adjacent carbon atoms, which reduces torsional strain.

Furthermore, studies on 4-(3-hydroxyphenyl)piperidine analogues, which are structurally very similar to the compound , have indicated that a chair conformation with the aryl substituent in an equatorial position is often the most stable and biologically relevant arrangement nih.gov. This orientation minimizes unfavorable 1,3-diaxial interactions that would arise if the bulky methoxyphenyl group were in an axial position. Therefore, it is highly probable that this compound also exists predominantly in a chair conformation, with the 3-methoxyphenyl group occupying an equatorial position to ensure maximum thermodynamic stability. The alternative boat and twist-boat conformations are significantly higher in energy and are generally considered as transition states or intermediates in conformational interconversions rather than stable forms.

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in the solid state, governed by intermolecular interactions, is fundamental to the physicochemical properties of a crystalline compound. While a specific crystallographic study of this compound is not available, Hirshfeld surface analysis of analogous compounds provides valuable insights into the likely crystal packing motifs. This computational tool allows for the visualization and quantification of intermolecular contacts within a crystal lattice.

C···H/H···C Interactions: These contacts, often referred to as weak C-H···π interactions, are also expected to play a crucial role in the crystal packing. The electron-rich methoxyphenyl ring can interact with hydrogen atoms from neighboring molecules, contributing to the stability of the three-dimensional network nih.gov.

O···H/H···O Interactions: The presence of the methoxy group's oxygen atom and the carbonyl oxygen of the piperidin-4-one ring introduces the possibility of hydrogen bonding. These interactions, although weaker than conventional hydrogen bonds, are significant in directing the molecular assembly in the crystal iucr.orgnih.gov.

The interplay of these weak interactions likely results in a complex and stable three-dimensional supramolecular architecture. The specific motifs would depend on the precise arrangement and orientation of the molecules, which can only be definitively determined through single-crystal X-ray diffraction.

Below is a table summarizing the expected contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on data from analogous compounds.

| Interaction Type | Expected Contribution | Description |

| H···H | High | Van der Waals forces, contributing significantly to crystal packing. |

| C···H/H···C | Moderate | Weak C-H···π interactions involving the aromatic ring. |

| O···H/H···O | Moderate | Weak hydrogen bonds involving the methoxy and carbonyl oxygen atoms. |

Advanced Chromatographic and Separation Techniques for Isolation and Purity Assessment

The isolation and purification of this compound, as with many synthetic organic compounds, rely on advanced chromatographic techniques to ensure high purity, which is essential for accurate characterization and further applications. The choice of method depends on the scale of the separation and the nature of the impurities.

For preparative scale purification, column chromatography is a standard and effective method. A stationary phase such as silica gel is typically employed, with a mobile phase consisting of a mixture of non-polar and polar solvents. The polarity of the eluent is optimized to achieve efficient separation of the target compound from reaction byproducts and starting materials. For piperidin-4-one derivatives, solvent systems such as ethyl acetate (B1210297)/hexane are commonly used.

For the assessment of purity and for analytical-scale separations, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the techniques of choice.

High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity. A reversed-phase column, such as a C18, is often suitable for compounds of this polarity. The mobile phase would typically be a gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Detection can be achieved using a UV detector, as the methoxyphenyl group contains a chromophore.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, provided the compound is thermally stable and sufficiently volatile. A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl/95% methyl polysiloxane) would be appropriate. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities. The mass spectrometer provides structural information, aiding in the identification of any co-eluting substances.

The following table summarizes the typical chromatographic methods and conditions that would be applicable for the isolation and purity assessment of this compound.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Application |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexane gradient | - | Preparative Isolation |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol gradient | UV | Purity Assessment |

| GC-MS | 5% Phenyl Polysiloxane | Helium | Mass Spectrometer | Purity Assessment & Identification |

Computational and Theoretical Chemical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics of complex organic molecules like 1-(3-Methoxyphenyl)piperidin-4-one.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to map the potential energy surface, revealing the relative energies of different conformations.

For piperidin-4-one derivatives, computational studies have shown that the piperidine (B6355638) ring typically adopts a chair conformation. However, the orientation of the substituent at the nitrogen atom can lead to different conformers, such as chair-equatorial and chair-axial forms, as well as twist conformations. researchgate.net The relative stability of these conformers is a key aspect explored through DFT calculations.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set. The XC functional approximates the complex electron-electron interaction, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For piperidin-4-one and its analogs, various combinations of XC functionals and basis sets have been evaluated to find a balance between computational cost and accuracy. Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the exact Hartree-Fock exchange with DFT exchange and correlation. icm.edu.plresearchgate.netnih.gov The M06-2X functional, a high-nonlocality functional, has also been employed for its good performance with non-covalent interactions. mpg.de

The choice of basis set is equally critical. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently used for geometry optimization and electronic property calculations of organic molecules. icm.edu.plresearchgate.netopenaccesspub.org For higher accuracy, correlation-consistent basis sets like cc-pVTZ are utilized, especially in studies focusing on subtle conformational energy differences. researchgate.net Studies on related 1-phenylpiperidin-4-one (B31807) have shown that the B3LYP-D3/cc-pVTZ combination provides a good agreement with experimental gas-phase data for the relative populations of equatorial, axial, and twist conformers. researchgate.net

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, HOMO-LUMO Analysis | icm.edu.pl |

| B3LYP-D3 | cc-pVTZ | Conformational Analysis, Energy Landscapes | researchgate.net |

| M06-2X | def2-TZVPP | Geometry Optimization (Ground and Triplet States) | mpg.de |

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Analysis, NBO | openaccesspub.org |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

In a typical MEP map, regions of negative electrostatic potential, usually colored red or yellow, are electron-rich and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, colored in shades of blue, are electron-poor and are the preferred sites for nucleophilic attack. researchgate.netchemrxiv.org

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atom of the carbonyl group (C=O) due to the presence of lone pairs of electrons and its high electronegativity. chemrxiv.org The oxygen atom of the methoxy (B1213986) group (-OCH3) would also exhibit a region of negative potential, albeit generally less intense than the carbonyl oxygen. These sites represent the primary centers for electrophilic interaction. The hydrogen atoms, particularly those on the piperidine ring and the methyl group, would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. researchgate.net

| Region on Molecule | Expected MEP Value | Predicted Reactivity | Reference |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | Most Negative (Red) | Electrophilic Attack Site | chemrxiv.org |

| Methoxy Oxygen (-OCH3) | Negative (Yellow/Orange) | Electrophilic Attack Site | nih.gov |

| Piperidine Nitrogen | Moderately Negative | Potential for Electrophilic Interaction | researchgate.net |

| Hydrogen Atoms | Positive (Blue) | Nucleophilic Attack Site | researchgate.net |

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Chemical Stability and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the key orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a greater tendency to donate electrons. The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons. nih.gov

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govorientjchem.org Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich methoxyphenyl ring and the nitrogen atom of the piperidine ring. The LUMO is likely to be centered on the carbonyl group and the phenyl ring, which can act as electron-accepting moieties. The energy gap for similar piperidine derivatives has been calculated using DFT methods, providing insights into their reactivity. icm.edu.plicm.edu.pl

| Parameter | Description | Implication for Reactivity | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater electron-donating ability (nucleophilicity) | nih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electron-accepting ability (electrophilicity) | nih.gov |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | A smaller gap suggests higher reactivity and lower stability | nih.govorientjchem.org |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and intramolecular charge transfer (ICT) within a molecule. It provides a localized picture of bonding and allows for the quantification of the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. nih.govnih.gov

In this compound, significant ICT interactions are expected. These would include the delocalization of lone pair electrons from the nitrogen atom of the piperidine ring and the oxygen atoms of the methoxy and carbonyl groups into antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the nitrogen (n) and the antibonding orbitals (σ) of neighboring C-C and C-H bonds would contribute to the stability of the chair conformation. Similarly, delocalization from the oxygen lone pairs into the π orbitals of the phenyl ring and the carbonyl group would also be significant. NBO analysis on related piperidine derivatives has confirmed the presence of such stabilizing intramolecular charge transfer events. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior and conformational dynamics of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape over time.

For a flexible molecule like this compound, MD simulations can reveal the transitions between different conformers (e.g., chair-equatorial to chair-axial), the flexibility of the piperidine ring, and the rotational dynamics of the methoxyphenyl group. nih.gov These simulations can be performed in the gas phase to study the intrinsic dynamics of the molecule or in a solvent to understand the influence of the environment on its conformational preferences.

MD simulations are particularly useful for understanding how a molecule might interact with a biological target, such as a receptor or an enzyme. By simulating the molecule in a solvated environment, often in the presence of a target protein, researchers can observe the dynamic binding process, identify key intermolecular interactions, and assess the stability of the ligand-protein complex. rsc.orgunipa.it This information is invaluable in fields like drug design.

Studies on Solvent Effects and Conformational Preferences

The three-dimensional structure, or conformation, of a molecule is critical to its physical properties and biological activity. For cyclic systems like the piperidin-4-one ring, understanding its preferred conformation is fundamental.

Research Findings:

Computational studies and experimental data from X-ray crystallography on related piperidin-4-one derivatives consistently show that the piperidine ring typically adopts a chair conformation . chemrevlett.com This conformation is generally the most stable for six-membered rings as it minimizes angular and torsional strain. However, depending on the nature and orientation of the substituents, the ring can sometimes adopt a distorted chair, a twist-boat, or a boat conformation. chemrevlett.com For instance, in one methoxy-substituted piperidin-4-one derivative, the ring was found to adopt a slightly distorted chair conformation with its substituents in an equatorial orientation, except for a chlorine atom which was axially located. chemrevlett.com Another study on (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one also revealed a slightly distorted chair conformation for the piperidine ring. nih.gov

The solvent used during synthesis and crystallization plays a significant role in influencing which crystalline form and, consequently, which conformation is obtained. Ethanol (B145695) is a commonly used solvent for the recrystallization of piperidin-4-one derivatives. chemrevlett.comnih.gov The interactions between the solute and solvent molecules can affect the energy landscape of crystallization, leading to the formation of different polymorphs with distinct conformations. While specific computational studies detailing the effect of various solvents on the conformational equilibrium of this compound are not extensively documented in the literature, the general principles of solute-solvent interactions are well-established. Theoretical calculations can model these effects by using implicit or explicit solvent models to predict the most stable conformation in a given medium.

Table 1: Conformational Details of Related Piperidin-4-one Derivatives

| Compound | Conformation of Piperidine Ring | Method of Determination | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one | Slightly distorted chair | X-ray Crystallography | chemrevlett.com |

| 1-acryloyl-3-methyl-2,6-dip-tolylpiperidine-4-one | Twist boat | Spectral Evidence | chemrevlett.com |

| (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one | Slightly distorted chair | X-ray Crystallography | nih.gov |

| 1-dichloroacetyl-r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-one | Distorted boat | X-ray Crystallography | chemrevlett.com |

Ligand-Receptor Interaction Modeling through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Research Findings:

Derivatives of the this compound scaffold have been the subject of molecular docking studies to elucidate their binding modes with various biological targets. These studies are crucial for understanding how these molecules interact with receptors at the atomic level, revealing key interactions that contribute to their biological activity.

For example, docking analyses have been performed on piperidine and piperazine (B1678402) derivatives targeting the dopamine (B1211576) D2 receptor and sigma-1 receptor (S1R). researchgate.netnih.gov In a study of dopaminergic ligands, docking simulations proposed two possible binding orientations within the D2 receptor, with the more stable pose involving the formation of a salt bridge between the piperidine nitrogen and the aspartate residue (Asp114) of the receptor. researchgate.net In another study on S1R ligands, molecular dynamics simulations revealed the crucial amino acid residues that interacted with the most promising compound. nih.gov

These computational models help to visualize and analyze interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the receptor's binding pocket. This information is invaluable for the rational design of new derivatives with improved affinity and selectivity.

Table 2: Examples of Molecular Docking Studies on Related Piperidine Derivatives

| Ligand Class | Target Receptor | Key Findings from Docking/MD Simulation | Reference |

|---|---|---|---|

| Substituted 1-(2-Methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines | Dopamine D2 Receptor | Proposes a stable binding mode involving a salt bridge with Asp114. | researchgate.net |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | Revealed crucial amino acid residue interactions for S1R agonism. | nih.gov |

| (3R,4S)-10a (a complex piperidine derivative) | μ Opioid Receptor (MOR) | Proposed a mechanism of MOR activation through molecular dynamics simulation. | chemrevlett.com |

In Silico Predictive Modeling

In silico predictive modeling uses computational methods to predict the properties of molecules, including their biological activity, physicochemical characteristics, and potential transformations. These models are essential for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery and development process.

Computational Structure-Activity Relationship (SAR) Investigations

Computational Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a series of compounds and their biological activity. By analyzing how changes in molecular features affect activity, researchers can build predictive models to guide the design of more potent and selective compounds.

Research Findings:

For scaffolds related to this compound, computational SAR investigations have been instrumental. Before the crystal structure of the sigma-1 receptor (S1R) was available, pharmacophoric hypotheses were built upon classical SAR evidence from various ligand series. nih.gov These models identified essential structural features required for binding, such as a basic nitrogen atom and specific hydrophobic and aromatic regions.

More recent studies combine synthesis, biological testing, and computational analysis to build robust SAR models. For instance, in the development of novel 5-HT4 receptor agonists, a series of benzamide (B126) derivatives with a piperidine core were synthesized and evaluated. biomedpharmajournal.org The SAR analysis revealed that modifications to the substituent on the piperidine nitrogen significantly influenced the agonist activity and selectivity. Similarly, a study on piperidine/piperazine-based compounds identified a potent S1R agonist. nih.gov The SAR analysis of this series showed that a 4-hydroxylphenyl moiety was generally detrimental to affinity for both S1R and S2R, while a 4-fluorophenyl substitution also resulted in a poorer S1R ligand. nih.gov Such computational investigations provide a rationale for the observed activities and guide the optimization of lead compounds.

Development of Predictive Models for Chemical Properties and Transformations

Predictive models can be developed to estimate a wide range of chemical properties and the likelihood of chemical transformations. These models often fall under the category of Quantitative Structure-Property Relationships (QSPR) or are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) profiles.

Research Findings:

The development of in silico models to predict ADMET properties is a crucial part of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. nih.govnih.gov For novel piperidin-4-one imine derivatives, in silico ADMET properties were studied using webservers like swissADME and Protox-II. researchgate.net These tools use a compound's structure to predict properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes, and potential toxicity.

Publicly available chemical databases also provide computationally predicted properties. For example, for the related compound 1-[(3-methoxyphenyl)methyl]piperidin-4-one, predicted Collision Cross Section (CCS) values for various adducts are available. uni.lu CCS is a key parameter in ion mobility-mass spectrometry that relates to the size and shape of an ion. These predictive models are vital for interpreting experimental data and for screening large virtual libraries to filter out compounds with predicted liabilities. A recent study also highlighted the importance of making these in silico predictive models FAIR (Findable, Accessible, Interoperable, Reusable) to improve their regulatory acceptance. nih.govuni.lu

Table 3: Predicted Physicochemical Properties for a Related Compound

| Property | Predicted Value | Compound | Database/Source |

|---|---|---|---|

| XlogP | 1.2 | 1-[(3-methoxyphenyl)methyl]piperidin-4-one | PubChem |

| Monoisotopic Mass | 219.12593 Da | 1-[(3-methoxyphenyl)methyl]piperidin-4-one | PubChem |

| Polar Surface Area | 29.5 Ų | 1-(3-Methoxyphenyl)piperidine (B1605947) | PubChem |

| Rotatable Bond Count | 2 | 1-(3-Methoxyphenyl)piperidine | PubChem |

Applications of 1 3 Methoxyphenyl Piperidin 4 One in Synthetic Organic Chemistry

Role as a Key Intermediate in the Synthesis of Complex Molecules

The strategic importance of 1-(3-Methoxyphenyl)piperidin-4-one lies in its ability to serve as a foundational component for constructing intricate molecular architectures. Its inherent chemical functionalities provide reactive sites for further elaboration, enabling chemists to build upon its core structure to achieve target molecules with desired properties.

Precursor for Advanced Nitrogen-Containing Heterocycles

The piperidine (B6355638) ring within this compound is a common motif in a vast number of biologically active compounds and natural products. chemrevlett.com This makes the parent compound an excellent starting point for the synthesis of more complex nitrogen-containing heterocycles. chemrevlett.comnih.gov The ketone functionality at the 4-position and the secondary amine within the piperidine ring are key reactive handles. For instance, the ketone can undergo reactions such as reductive amination, Wittig reactions, and various condensation reactions to introduce new substituents and build fused ring systems. The nitrogen atom can be acylated, alkylated, or participate in cyclization reactions, further expanding the diversity of accessible heterocyclic structures. chemrevlett.com Research has demonstrated the use of similar piperidone scaffolds in the synthesis of complex, chirally resolved piperidine-based molecules. acs.org

Building Block for Pharmaceutical Intermediate Synthesis

The utility of this compound extends significantly into the realm of pharmaceutical synthesis, where it serves as a crucial intermediate for a variety of drug candidates. google.comsmolecule.com The piperidin-4-one structural unit is a key component in a number of important drugs. google.com The synthesis of analogs and derivatives based on this scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). For example, modifications to the methoxyphenyl ring or the piperidine core can influence a molecule's binding affinity to biological targets. smolecule.com The compound and its derivatives are instrumental in creating new chemical entities for drug discovery programs. smolecule.com

Derivatization Strategies for Chemical Library Generation

The amenability of this compound to a variety of chemical transformations makes it an ideal starting material for the generation of chemical libraries. These libraries, consisting of a large number of structurally related compounds, are essential tools in high-throughput screening and drug discovery.

Synthesis of Piperidin-4-one Oxime Esters and Related Imine Derivatives

A significant derivatization strategy involves the conversion of the ketone functionality into oximes and imines. The reaction of this compound with hydroxylamine (B1172632) or its derivatives yields the corresponding oxime. These oximes can be further esterified to produce piperidin-4-one oxime esters, a class of compounds that has been explored for various biological activities. chemrevlett.com Similarly, condensation with primary amines leads to the formation of imine (or Schiff base) derivatives. These reactions are often straightforward and allow for the introduction of a wide array of substituents, thereby rapidly expanding the chemical space of the library. For instance, a patented method describes the synthesis of N-(diphenylmethylene) piperidin-4-amine from 4-aminopiperidine (B84694) and benzophenone, showcasing a similar transformation on the piperidine core. google.com

Introduction of Diverse Substituents on the Piperidine Ring and Aryl Moiety

The generation of diverse chemical libraries from this compound heavily relies on the introduction of a variety of substituents at different positions on both the piperidine ring and the aryl moiety. chemrevlett.comsmolecule.comnih.gov

Table 1: Key Reactive Sites and Potential Modifications

| Reactive Site | Position | Potential Modifications |

| Piperidine Nitrogen | 1 | Acylation, Alkylation, Arylation, Reductive Amination |

| Carbonyl Group | 4 | Reduction to alcohol, Reductive amination, Wittig reaction, Knoevenagel condensation, Grignard reaction |

| α-Carbons to Carbonyl | 3, 5 | Alkylation, Halogenation, Mannich reaction |

| Aryl Ring | Methoxy-substituted phenyl | Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), Nucleophilic aromatic substitution (if activated) |

The piperidine nitrogen can be functionalized through N-alkylation or N-acylation, introducing a variety of alkyl, aryl, or acyl groups. google.com The carbonyl group at the 4-position is a versatile handle for modifications such as reduction to the corresponding alcohol, which can then be further derivatized. smolecule.com The α-carbons to the carbonyl (positions 3 and 5) can be functionalized through various reactions, including alkylation and condensation reactions. chemrevlett.com Furthermore, the methoxyphenyl ring can be modified through electrophilic substitution reactions, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule. chemrevlett.com A recent method combining biocatalytic C-H oxidation and radical cross-coupling has been developed to streamline the synthesis of complex piperidines. technologynetworks.com

Contribution to Rational Design in Medicinal Chemistry (from a synthetic perspective)

From a synthetic chemistry standpoint, this compound is a valuable tool in the rational design of new therapeutic agents. nih.gov Rational drug design is a multidisciplinary approach that aims to develop new drugs based on the knowledge of a biological target. nih.gov The process often involves designing and synthesizing a series of compounds to optimize their interaction with the target. nih.govrug.nl

The defined and modifiable structure of this compound allows medicinal chemists to systematically alter its components and study the resulting effects on biological activity. For example, the methoxy (B1213986) group on the phenyl ring can be moved to other positions or replaced with other functional groups to probe the binding pocket of a target receptor. The piperidine ring conformation, which can be influenced by substituents, is also a critical factor in determining biological activity. chemrevlett.com By synthesizing a focused library of derivatives based on this scaffold, chemists can generate valuable structure-activity relationship (SAR) data. This data is crucial for understanding how the different parts of the molecule contribute to its biological effect and for guiding the design of more potent and selective drug candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Methoxyphenyl)piperidin-4-one, and how can purity be optimized during synthesis?

- Answer : A widely used method involves nucleophilic substitution or condensation reactions between substituted phenyl precursors and piperidin-4-one derivatives. For example, coupling 3-methoxyphenylmagnesium bromide with a protected piperidin-4-one intermediate under anhydrous conditions (e.g., THF, −78°C) can yield the target compound. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : The compound is classified as a skin and respiratory irritant (GHS Category 2/3). Key precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Conducting reactions in a fume hood to avoid inhalation.

- Immediate decontamination of spills with ethanol/water mixtures.

- Storage in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. Single crystals are grown via slow evaporation from acetone or DCM. ORTEP-3 can generate thermal ellipsoid plots to visualize bond lengths/angles . Complementary techniques include:

- NMR : ¹H/¹³C spectra (CDCl₃, 400 MHz) to verify methoxy (−OCH₃, δ ~3.8 ppm) and ketone (C=O) groups.

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C stretch) .

Advanced Research Questions

Q. How can conformational analysis of the piperidin-4-one ring be performed to study its puckering dynamics?

- Answer : Apply the Cremer-Pople puckering parameters (θ, φ) to quantify ring non-planarity. Computational tools like Gaussian (DFT, B3LYP/6-31G*) calculate energy minima for chair, boat, or twist-boat conformers. Experimentally, compare crystallographic data (e.g., torsion angles) with computational models to assess flexibility. For example, a θ value >20° indicates significant puckering .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps include: